9-(4-phenylphenyl)-9H-fluorene
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Overview
Description
9-(1,1’-Biphenyl)-4-YL-9H-fluorene is an organic compound that consists of a fluorene moiety substituted with a biphenyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by reacting 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(1,1’-Biphenyl)-4-YL-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9-(1,1’-Biphenyl)-4-YL-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene in its applications is primarily based on its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated π-system .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-(1,1’-Biphenyl)-4-YL-9H-fluorene is unique due to its combination of a fluorene and biphenyl moiety, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
Properties
CAS No. |
17165-86-5 |
---|---|
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
InChI Key |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Key on ui other cas no. |
17165-86-5 |
Origin of Product |
United States |
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